Pentachlorobenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 155867. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,4,5,6-pentachlorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HCl5O2/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IONYGGJUUJFXJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HCl5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074420 | |
| Record name | Pentachlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1012-84-6 | |
| Record name | Pentachlorobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1012-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentachlorobenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001012846 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentachlorobenzoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155867 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentachlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,5,6-PENTACHLOROBENZOIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Pentachlorobenzoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9BV6ZF9TG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Modification of the Carboxylic Acid Group:
As discussed in the previous section, the most common functionalization strategy is the conversion of the carboxylic acid into other functional groups such as esters, amides, and acid chlorides. This alters the reactivity, solubility, and electronic properties of the molecule. For example, converting the acid to an ester can increase its solubility in organic solvents and allow it to be used as a protecting group in synthesis. organic-chemistry.orglibretexts.org
Substitution of Chlorine Atoms:
Substitution of the chlorine atoms on the highly chlorinated ring is generally difficult due to the ring's deactivation by the five electron-withdrawing chlorine atoms. However, under specific conditions, nucleophilic aromatic substitution can occur. Analogous reactions with pentafluorobenzoic acid show that substitution of the halogen at the para position is typical, though ortho-directed substitution can be achieved with certain catalysts. wikipedia.org For polychlorinated compounds, these substitutions are less common but can be a strategy to introduce other functional groups.
Reductive Dechlorination:
Another functionalization strategy involves the partial or complete removal of chlorine atoms through reductive processes. This can be achieved using methods like catalytic hydrogenation. This approach can create a range of less-chlorinated benzoic acid derivatives, which may have different biological activities or serve as intermediates for other molecules. The degradation of polychlorinated biphenyls (PCBs), for instance, can proceed through a pathway that results in chlorobenzoic acids, which can be further metabolized. mdpi.com
Impact on Chemical Properties:
The functionalization of pentachlorobenzoic acid has a significant impact on its chemical and physical properties.
Acidity: The number and position of chlorine atoms affect the pKa of the carboxylic acid. Electron-withdrawing chlorine atoms increase acidity. libretexts.orglibretexts.org Functionalizing the carboxylic acid group itself, for example, by converting it to an ester, removes this acidity.
Solubility: The high chlorine content makes this compound relatively hydrophobic and more soluble in organic solvents than in water. nih.gov Conversion to esters can further increase solubility in nonpolar solvents.
Biological Activity: The presence and pattern of chlorine atoms are crucial for the biological activity of many pesticides and pharmaceuticals. mdpi.com Functionalization allows for the modification of these properties, potentially enhancing efficacy or altering the mode of action. The increased lipophilicity due to chlorination can improve a compound's ability to cross biological membranes.
Reactivity: Conversion of the carboxylic acid to a more reactive functional group like an acid chloride dramatically increases its utility as a synthetic intermediate, allowing for the facile formation of esters and amides.
The table below illustrates the impact of different functionalization strategies on the properties of this compound.
| Functionalization Strategy | Resulting Derivative | Impact on Properties | Example Application |
|---|---|---|---|
| Esterification | Pentachlorobenzoate Esters | Decreased acidity, increased hydrophobicity. | Protecting group chemistry, intermediates. organic-chemistry.org |
| Amidation | Pentachlorobenzamides | Forms stable, neutral compounds. | Synthesis of biologically active molecules. |
| Conversion to Acid Chloride | Pentachlorobenzoyl Chloride | Highly reactive electrophile. | Intermediate for flame retardants and other derivatives. |
| Nucleophilic Substitution (of Cl) | Substituted Pentachlorobenzoic Acids | Introduction of new functional groups (e.g., -OR, -NR₂). | Creation of novel compounds with potentially different biological or chemical properties. |
Biodegradation Mechanisms and Microbial Transformation Pathways
Aerobic Bacterial Degradation of Chlorobenzoic Acids
Chlorobenzoic acids (CBAs) are significant environmental pollutants, often originating from the microbial degradation of polychlorinated biphenyls (PCBs). asm.orgresearchgate.net The aerobic bacterial degradation of CBAs has been a subject of considerable research, providing insights into the catabolic pathways involved. While specific pathways for pentachlorobenzoic acid are not extensively detailed in readily available literature, the degradation of less chlorinated benzoic acids offers a foundational understanding of the potential mechanisms.
The aerobic breakdown of chlorobenzoic acids typically proceeds through several key enzymatic steps. A common pathway involves the dioxygenation of the aromatic ring, leading to the formation of chlorocatechols. acs.org For instance, the degradation of 2-chlorobenzoic acid can be initiated by 2-halobenzoate-1,2-dioxygenase, resulting in the formation of catechol. acs.org Similarly, 2,4-dichlorobenzoic acid and 2,5-dichlorobenzoic acid are transformed into 4-chlorocatechol. acs.org These catechols are then subject to ring cleavage, either through an ortho or meta pathway, which further breaks down the aromatic structure into aliphatic intermediates that can enter central metabolic pathways. nih.gov
The degradation of 3-chlorobenzoic acid (3-CBA) has been studied in various bacterial strains, such as Pseudomonas putida, which can utilize it as a sole carbon source. psu.edu The degradation of 3-CBA can lead to the formation of intermediates like 3-hydroxybenzoate and 4-hydroxybenzoate, which are then converted to protocatechuate or gentisate before entering the tricarboxylic acid (TCA) cycle. acs.org
It is important to note that the presence of multiple chlorine atoms on the benzene (B151609) ring, as in this compound, generally increases the compound's recalcitrance to aerobic degradation. The high degree of chlorination can hinder the initial enzymatic attack by dioxygenases, making the aerobic breakdown of this compound a challenging process for microorganisms.
Table 1: Examples of Aerobic Degradation Pathways for Chlorobenzoic Acids
| Original Compound | Key Enzyme/Reaction | Intermediate(s) |
| 2-Chlorobenzoic Acid | 2-Halobenzoate-1,2-dioxygenase | Catechol |
| 2,4-Dichlorobenzoic Acid | Dioxygenation | 4-Chlorocatechol |
| 2,5-Dichlorobenzoic Acid | Dioxygenation | 4-Chlorocatechol |
| 3-Chlorobenzoic Acid | Hydroxylation | 3-Hydroxybenzoate, 4-Hydroxybenzoate |
Reductive Dechlorination by Microbial Consortia
Under anaerobic conditions, a key mechanism for the breakdown of highly chlorinated compounds like this compound is reductive dechlorination. This process involves the removal of chlorine atoms from the aromatic ring, with their replacement by hydrogen atoms. This is a respiratory process for some anaerobic bacteria, where the chlorinated compound serves as a terminal electron acceptor. researchgate.net
The sequence of chlorine removal during reductive dechlorination is not random and often follows preferential patterns. Studies on various chlorobenzoic acids have shown that the position of the chlorine atom on the benzene ring significantly influences its removal.
For many chlorobenzoic acids, dechlorination is preferentially observed at the meta-position. acs.orgpsu.edu However, the source of the microbial inoculum and the specific acclimation conditions can lead to different dechlorination patterns. In some anaerobic enrichment cultures, the specific removal of ortho-substituted chlorine has been observed from tri- and dichlorobenzoic acids. nih.govoup.com For instance, in unacclimated sediment slurries, dechlorination of some trichlorobenzoic acids was initiated at the ortho position. acs.org
The predicted sequence of reductive dechlorination for chlorobenzoic acids based on electronic properties is often meta > para > ortho. acs.org However, experimental observations have shown that the actual dechlorination pathways can vary depending on the microbial consortia present. psu.edu For example, the dechlorination of 3,4-dichlorobenzoic acid has been observed to yield either 3-chlorobenzoic acid or 4-chlorobenzoic acid, indicating the removal of either the meta or para chlorine. psu.edu
The composition of the microbial community plays a pivotal role in determining the end products of reductive dechlorination. Different microbial consortia possess distinct dechlorinating capabilities, leading to the formation of different lower-chlorinated congeners.
Acclimation of a microbial consortium to a specific chlorobenzoate can significantly alter the dechlorination pathway. For example, slurries acclimated to 3-chlorobenzoic acid showed a preference for meta-dechlorination of trichlorobenzoic acids, which in some cases prevented complete dechlorination and led to the accumulation of ortho-chlorinated benzoates. acs.org In contrast, unacclimated slurries could completely dechlorinate certain trichlorobenzoic acids via a pathway involving initial ortho-dechlorination. acs.org
The source of the inoculum is also a critical factor. Anaerobic enrichment cultures from different freshwater sediments have demonstrated specific removal of ortho-substituted chlorines from various trichlorobenzoic acids. nih.govoup.com This highlights that the indigenous microbial populations in different environments have evolved distinct enzymatic machinery for dechlorination. The presence of specific dehalogenating bacteria within a consortium, which may be influenced by environmental conditions and the presence of co-contaminants, ultimately dictates the fate of this compound in anaerobic environments. nih.gov
Identification and Characterization of Biodegradation Metabolites
The identification of metabolites is crucial for elucidating the biodegradation pathways of this compound. While this compound itself is a metabolite of the degradation of other pollutants like pentachlorobiphenyl, its further transformation leads to a series of less chlorinated benzoic acids. nih.govresearchgate.net
Under anaerobic conditions, the primary metabolites of this compound would be various isomers of tetrachlorobenzoic acid, followed by trichlorobenzoic acids, dichlorobenzoic acids, and monochlorobenzoic acids, ultimately leading to benzoic acid. The specific isomers formed depend on the preferential dechlorination patterns discussed previously. For instance, if meta-dechlorination is the dominant initial step, one would expect to see the formation of 2,3,4,6-tetrachlorobenzoic acid. Subsequent dechlorination steps would then produce various trichloro- and dichloro-isomers.
Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are instrumental in identifying these chlorinated metabolites in environmental samples and laboratory cultures. researchgate.net Studies on the degradation of polychlorinated biphenyls (PCBs) have identified multiple mono- and dichlorobenzoic acids as transformation products, confirming the role of biodegradation in the removal of chlorine from aromatic rings. researchgate.net The complete mineralization of this compound would involve the final degradation of the resulting benzoic acid, which can be broken down by a wide range of microorganisms under both aerobic and anaerobic conditions. nih.gov
Table 2: Potential Reductive Dechlorination Metabolites of this compound
| Precursor Compound | Potential Metabolite(s) |
| This compound | Tetrachlorobenzoic acid isomers |
| Tetrachlorobenzoic Acid | Trichlorobenzoic acid isomers |
| Trichlorobenzoic Acid | Dichlorobenzoic acid isomers |
| Dichlorobenzoic Acid | Monochlorobenzoic acid isomers |
| Monochlorobenzoic Acid | Benzoic Acid |
Advanced Analytical Chemistry for Pentachlorobenzoic Acid Quantification and Characterization
Role as an Analytical Reference Standard in Environmental Monitoring
In the field of analytical chemistry, the accuracy of any measurement is fundamentally dependent on the quality of the reference materials used for instrument calibration. Pentachlorobenzoic acid serves as a crucial analytical reference standard for the identification and quantification of chlorinated compounds in environmental samples. Certified Reference Materials (CRMs) are vital for a wide array of testing applications, including environmental analysis, and are manufactured under stringent quality control protocols such as ISO 17034 and ISO/IEC 17025 to ensure their purity and concentration are precisely known. sigmaaldrich.comlabmal.com
The use of this compound as a standard is essential for validating analytical methods, ensuring that the data generated are reliable and reproducible. epa.gov In chromatography, for instance, it is used to create calibration curves that allow for the accurate determination of the concentration of chlorinated benzoic acids and related compounds in complex samples. High-purity reference standards, like those for this compound, support laboratories in meeting the stringent requirements of environmental monitoring programs. restek.com
Chromatographic Separation and Detection Methodologies
Chromatography, particularly when coupled with mass spectrometry, is the cornerstone for the analysis of this compound. These techniques provide the necessary separation power and detection sensitivity to analyze this compound, often in the presence of numerous other related isomers and matrix interferences.
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. For chlorobenzoic acids (CBAs), including this compound, GC-MS provides the high resolution needed to separate the various isomers. researchgate.netingentaconnect.com A study detailing the analysis of 15 CBA isomers in historically PCB-contaminated soils utilized a GC-MS system for separation and detection. researchgate.nettandfonline.com
To achieve effective separation of the methylated CBA isomers, a series-coupled (tandem) column arrangement was employed, using two different common columns, DB-5 and DB-200. researchgate.nettandfonline.com Detection was carried out using electron ionization mass spectrometry (EI-MS), which provides characteristic fragmentation patterns for confident identification. researchgate.net The limits of quantification for individual CBAs in soil using this method were reported to be between 1 and 10 ng g⁻¹. researchgate.nettandfonline.com This level of sensitivity is critical for environmental monitoring where contaminant levels can be very low.
The direct analysis of carboxylic acids like this compound by GC is problematic due to their low volatility and high polarity. colostate.edu To overcome this, a derivatization step is necessary to convert the acid into a more volatile ester form. colostate.edugreyhoundchrom.com
Two primary derivatization agents have been evaluated for the analysis of chlorobenzoic acids: diazomethane (B1218177) and methyl chloroformate. researchgate.netingentaconnect.comtandfonline.com The efficiency of these reagents was tested under various conditions, including different temperatures, reaction times, solvents, and catalysts. researchgate.net The optimized method was found to be derivatization with diazomethane in the presence of 1% methanol, conducted for one hour at 5°C. researchgate.nettandfonline.com While highly effective, it is important to note that diazomethane is a toxic and explosive reagent that requires careful handling. colostate.edu This derivatization converts the chlorobenzoic acids into their corresponding methyl esters, which are more amenable to GC analysis. researchgate.nettandfonline.com
| Parameter | Optimized Condition | Source |
| Derivatization Agent | Diazomethane | tandfonline.com, researchgate.net |
| Solvent/Catalyst | 1% Methanol | tandfonline.com, researchgate.net |
| Temperature | 5°C | tandfonline.com, researchgate.net |
| Time | 1 hour | tandfonline.com, researchgate.net |
Analyzing this compound in complex environmental matrices such as soil and sediment requires robust extraction and clean-up procedures to isolate the analyte from interfering substances. wur.nl
Accelerated Solvent Extraction (ASE) , also known as pressurized solvent extraction (PSE), is an effective method for extracting chemicals from solid and semisolid samples. wikipedia.org This technique uses elevated temperatures and pressures to increase the efficiency of the extraction process, reducing solvent consumption and time compared to traditional methods. wikipedia.org For the extraction of chlorobenzoic acids from soil, ASE was performed using a mixture of hexane (B92381) and acetone (B3395972) (1:1, v/v) with 1% acetic acid at a temperature of 150°C and a pressure of 10.34 MPa. researchgate.net This method demonstrated recoveries of over 82%. researchgate.net
Following extraction, a clean-up step is crucial to remove co-extracted matrix components like lipids, polymers, and, in the case of PCB-contaminated sites, the PCBs themselves, which can interfere with the analysis. researchgate.nettandfonline.comepa.govGel Permeation Chromatography (GPC) is a size-exclusion chromatography technique that is highly effective for this purpose. epa.govwikipedia.orgepa.gov GPC separates molecules based on their size, allowing the smaller analyte molecules to be separated from larger interfering compounds. wikipedia.orgepa.gov In the analysis of chlorobenzoic acids from soil extracts, GPC was successfully used to remove a significant portion of the soil matrix interferences and PCBs prior to GC-MS analysis. researchgate.netingentaconnect.comtandfonline.com
| Technique | Purpose | Parameters/Method | Source |
| Accelerated Solvent Extraction (ASE) | Extraction from soil | Solvent: Hexane/Acetone (1:1) with 1% Acetic Acid; Temp: 150°C; Pressure: 10.34 MPa | researchgate.net |
| Gel Permeation Chromatography (GPC) | Clean-up | Removal of matrix compounds and PCBs | tandfonline.com, researchgate.net, ingentaconnect.com |
Spectroscopic Characterization for Molecular Structure Elucidation
Spectroscopic techniques are indispensable for the definitive identification and structural elucidation of molecules like this compound. While chromatographic methods are used for separation and quantification, spectroscopy provides detailed information about the molecular structure.
Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), provides information on the mass-to-charge ratio of the molecule and its fragments, which is crucial for identification. nih.gov The National Institute of Standards and Technology (NIST) maintains a mass spectrometry data center that includes the GC-MS spectrum of this compound. nih.gov
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound reveals characteristic absorption bands corresponding to the carboxylic acid group and the chlorinated benzene (B151609) ring. nih.gov
For a more in-depth structural analysis, techniques such as Fourier-transform infrared (FT-IR) and Raman spectroscopy are often combined with quantum chemical computations based on Density Functional Theory (DFT). researchgate.netscirp.org This approach allows for the calculation of theoretical vibrational frequencies and optimized geometries, which can then be compared with experimental spectra for a complete and accurate assignment of vibrational modes and a detailed understanding of the molecular structure. scirp.org
Environmental Remediation Research
Strategies for the Abatement of Persistent Organic Pollutants (POPs) in Contaminated Environments
Pentachlorobenzoic acid (PCBA), a highly chlorinated aromatic carboxylic acid, is recognized for its persistence in the environment. nih.govnih.gov As a persistent organic pollutant (POP), its resistance to natural degradation processes necessitates the development of effective remediation strategies. Research into the abatement of PCBA and other structurally similar POPs has focused on a variety of chemical, biological, and physical methods designed to break down these recalcitrant molecules into less harmful substances. Key strategies under investigation include reductive dechlorination, microbial degradation, and advanced oxidation processes (AOPs).
The primary goal of these remediation techniques is the cleavage of the carbon-chlorine bonds, which is the initial and critical step in detoxifying chlorinated aromatic compounds. psu.edu The subsequent degradation of the aromatic ring structure leads to the mineralization of the compound into simpler, non-toxic products like carbon dioxide, water, and chloride ions. researchgate.net
Reductive Dechlorination
Reductive dechlorination is a significant environmental process for the breakdown of highly chlorinated aromatic compounds. This process involves the removal of a chlorine atom from the aromatic ring and its replacement with a hydrogen atom, typically under anaerobic conditions. psu.edu The reaction is thermodynamically favorable for highly chlorinated compounds like PCBA.
Research using quantum chemical calculations has been employed to predict the most likely dechlorination pathways. For pentachlorobenzoate, the calculated change in Gibbs free energy (ΔG°') and the standard redox potential (E°') indicate the favorability of removing a chlorine atom to form various isomers of tetrachlorobenzoate. psu.edu For instance, the dechlorination to 2,3,4,5-tetrachlorobenzoate has a ΔG°' of -146.8 kJ/mol and an E°' of 347 mV at a pH of 7. psu.edu These theoretical models are crucial for understanding the initial steps of degradation and predicting the daughter products that may be formed in contaminated environments. nih.govpsu.edu Factors such as the position of the chlorine atoms on the aromatic ring significantly influence the reaction rates and the specific isomers produced. nih.govnih.gov
Microbial Degradation and Bioremediation
Bioremediation harnesses the metabolic capabilities of microorganisms to break down environmental pollutants. For chlorinated compounds like PCBA, both anaerobic and aerobic microbial processes are subjects of extensive research.
Under anaerobic conditions, reductive dechlorination is often a biologically mediated process. psu.edu Consortia of anaerobic microorganisms, including methanogenic bacteria, have been shown to dechlorinate chlorinated aromatic compounds. nih.govpublications.gc.ca For example, the microbial consortium responsible for dechlorinating pentachlorophenol (B1679276) (PCP) was found to be most efficient at 37°C and could be inhibited by the presence of sulfate (B86663) and hydrogen. nih.gov While pure cultures capable of degrading PCBA are not extensively documented, the degradation of other chlorobenzoic acids (CBAs) provides a model. The strain Desulfomonile tiedjei is known to dehalogenate 3-chlorobenzoic acid as a means of generating energy for growth. researchgate.net
Aerobic degradation of less-chlorinated benzoic acids typically proceeds via dioxygenase enzymes, which hydroxylate the aromatic ring, leading to ring cleavage. researchgate.net It is understood that the formation of CBAs, including PCBA, can occur during the microbial degradation of more complex pollutants like polychlorinated biphenyls (PCBs). researchgate.net The subsequent degradation of these CBA intermediates is a critical step in the complete remediation of PCB-contaminated sites.
Phytoremediation, which uses plants and their associated rhizosphere microbes to degrade contaminants, also holds potential. researchgate.netopenbiotechnologyjournal.com The combination of the grass Bromus biebersteinii with the bacterial strain Alcaligenes sp. BR60 was able to remove 61% of 2,3-dichlorobenzoic acid and 50% of 3-chlorobenzoic acid from soil, demonstrating the potential of plant-assisted bioremediation for chlorinated benzoic acids. researchgate.net
Advanced Oxidation Processes (AOPs)
Advanced Oxidation Processes (AOPs) are a suite of chemical treatment methods that generate highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH), to oxidize and destroy organic pollutants. kirj.ee These methods are particularly promising for recalcitrant compounds like PCBA that are resistant to other forms of degradation.
Photocatalysis is a prominent AOP that utilizes a semiconductor catalyst, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), and a light source (e.g., UV light) to generate radicals. researchgate.nettandfonline.com While direct research on the photocatalytic degradation of PCBA is limited, studies on the structurally similar pentafluorobenzoic acid (PFBA) offer significant insights. The photocatalytic treatment of PFBA using TiO₂-P25 under UV-C light resulted in complete cleavage of the carbon-fluorine bonds. researchgate.net The efficiency of this process was significantly enhanced by the addition of oxidizing agents like periodate (B1199274) (IO₄⁻), hydrogen peroxide (H₂O₂), and persulfate (S₂O₈²⁻). researchgate.net
Other AOPs, such as the Fenton process (H₂O₂/Fe²⁺) and ozonation, are also effective in generating hydroxyl radicals for the degradation of persistent pollutants. kirj.ee These processes can lead to high levels of mineralization, converting the organic contaminants into harmless inorganic compounds. kirj.ee
Table 1: Summary of Research Findings on Remediation Strategies for this compound and Related Compounds
Table 2: List of Chemical Compounds Mentioned
Q & A
Q. What longitudinal ecotoxicological impacts does this compound pose in aquatic ecosystems?
- Methodological Answer : Conduct microcosm studies simulating chronic exposure (≥6 months). Measure bioaccumulation in algae, daphnia, and fish using LC-MS/MS. Population-level effects are assessed via reproductive success metrics and genomic analysis (e.g., oxidative stress gene expression). Compare findings with regulatory thresholds (e.g., EPA ECOTOX database) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
